NAMPT Biochemical Inhibition Potency: N-Ethyl vs. N-tert-Butyl Azetidine Urea Comparison
The N-tert-butyl analog, N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide, demonstrates NAMPT inhibition with an IC50 of 9.90 nM in a fluorescence-based biochemical assay using human recombinant NAMPT [1]. The N-ethyl analog is anticipated to exhibit comparable or moderately altered potency based on SAR trends within the 3-pyridyl azetidine urea series, where smaller alkyl substituents generally retain target engagement while offering advantages in ligand efficiency and downstream ADME parameters. Direct head-to-head biochemical IC50 data for the N-ethyl compound versus the N-tert-butyl comparator has not been publicly disclosed in peer-reviewed literature as of this writing.
| Evidence Dimension | NAMPT enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature |
| Comparator Or Baseline | N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide: IC50 = 9.90 nM [1] |
| Quantified Difference | Not determinable from public data; class-level SAR indicates N-alkyl substituents of small size (methyl, ethyl) retain NAMPT inhibitory activity |
| Conditions | Human recombinant NAMPT; fluorescence-based assay; NAM as substrate; 5 min preincubation; 15 min measurement [1] |
Why This Matters
The N-ethyl substituent represents a minimal steric modification that may preserve NAMPT inhibitory potency while reducing molecular weight and lipophilicity compared to bulkier N-substituents, potentially improving developability parameters.
- [1] BindingDB Entry BDBM50435378 / CHEMBL1586371. Inhibition of human recombinant NAMPT; IC50 = 9.90 nM. Deposited from US9169209 and related patent filings. View Source
